
Binospirone mesylate
説明
Binospirone mesylate is a compound with the molecular formula C21H30N2O7S . It is also known by other names such as MDL 73,005EF and has a molecular weight of 454.5 g/mol . Binospirone acts as a partial agonist at 5-HT 1A somatodendritic autoreceptors but as an antagonist at postsynaptic 5-HT 1A receptors . It is known for its anxiolytic effects .
Molecular Structure Analysis
The InChI representation of Binospirone mesylate is InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) . The Canonical SMILES representation is CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 .
科学的研究の応用
Serotonin 1a (5-HT1a) Receptor Agonist
Binospirone mesylate is known to act as a 5-HT1A receptor agonist . The 5-HT1A receptor is a subtype of the serotonin receptor, which is a target for a variety of drugs used in the treatment of various neuropsychiatric and neurological disorders .
Treatment of Anxiety Disorders
Binospirone mesylate has been investigated for its potential use in the treatment of anxiety disorders . Anxiety disorders are a group of mental disorders characterized by significant feelings of anxiety and fear .
Antibacterial Activity
Although not directly linked to Binospirone mesylate, research has been conducted on the antibacterial properties of imidazole-based molecular hybrids and conjugates . Given that Binospirone mesylate is a small molecule drug , it could potentially be explored for similar applications.
Pharmacological Research
Binospirone mesylate has been used in pharmacological research, particularly in studies related to the serotonin system . This includes research into the mechanisms of action of serotonin 1a (5-HT1a) receptor agonists .
Drug Development
Binospirone mesylate’s interaction with the 5-HT1A receptor makes it a potential candidate for drug development . Its mechanism of action could be leveraged to develop new drugs for treating various diseases .
Neurological Disorders
Given its action on the serotonin system, Binospirone mesylate could potentially be used in the treatment of certain neurological disorders . Serotonin is a key neurotransmitter, and imbalances in serotonin levels are implicated in various neurological conditions .
作用機序
Target of Action
Binospirone mesylate primarily targets the 5-HT1A receptor . The 5-HT1A receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gi/Go and is known to inhibit the activity of adenylate cyclase .
Mode of Action
Binospirone mesylate acts as a partial agonist at 5-HT1A somatodendritic autoreceptors but as an antagonist at postsynaptic 5-HT1A receptors
Biochemical Pathways
The primary biochemical pathway affected by Binospirone mesylate is the neuroactive ligand-receptor interaction pathway . This pathway involves the binding of neuroactive ligands to their respective receptors in the nervous system, leading to various downstream effects. By acting on the 5-HT1A receptor, Binospirone mesylate can influence serotonin signaling and thereby affect various physiological processes .
Result of Action
The molecular and cellular effects of Binospirone mesylate’s action are primarily related to its influence on serotonin signaling. By acting as a partial agonist and antagonist at different types of 5-HT1A receptors, it can modulate the activity of these receptors and thereby influence the signaling of serotonin, a neurotransmitter that plays a key role in mood regulation . It has been reported to have anxiolytic effects .
Action Environment
The action, efficacy, and stability of Binospirone mesylate can be influenced by various environmental factors. For instance, exposure to certain chemicals could potentially enhance or inhibit the activity of the enzymes that metabolize the compound . .
特性
IUPAC Name |
8-[2-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)ethyl]-8-azaspiro[4.5]decane-7,9-dione;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4.CH4O3S/c23-18-11-20(7-3-4-8-20)12-19(24)22(18)10-9-21-13-15-14-25-16-5-1-2-6-17(16)26-15;1-5(2,3)4/h1-2,5-6,15,21H,3-4,7-14H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLEDCYKVWLJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC2(C1)CC(=O)N(C(=O)C2)CCNCC3COC4=CC=CC=C4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048676 | |
| Record name | Binospirone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Binospirone mesylate | |
CAS RN |
124756-23-6 | |
| Record name | Binospirone mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124756236 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Binospirone mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6048676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BINOSPIRONE MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/155R3B9K8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



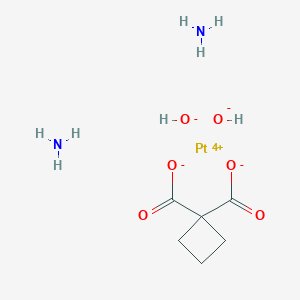

![4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B51534.png)
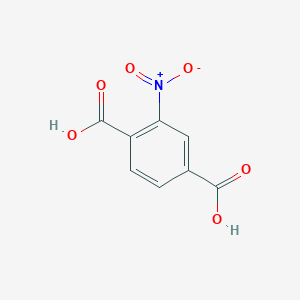
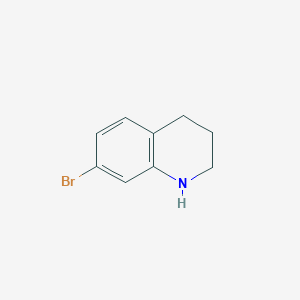
![7-ethoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B51539.png)
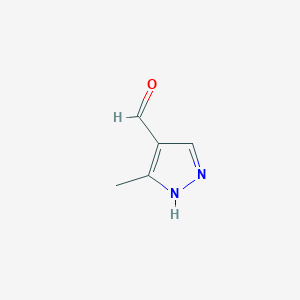
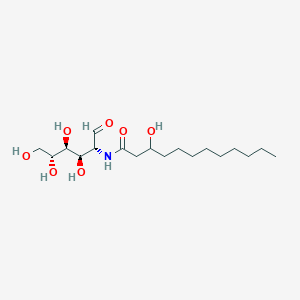
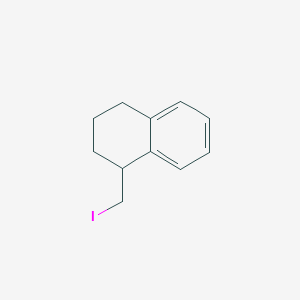
![2-[(2-Hydroxyethyl)octadecylamino]ethyl stearate](/img/structure/B51551.png)


![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B51560.png)
